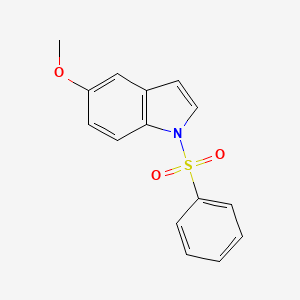

5-methoxy-1-(phenylsulfonyl)-1H-indole

概要

説明

5-Methoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C14H12N2O3S . It has an average mass of 288.322 Da and a monoisotopic mass of 288.056854 Da . This compound is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Methoxy-1-(phenylsulfonyl)-1H-indole involves a novel C-2 coupling route . The compound was lithiated at C-2 and reacted with 4-acetyl-N, N-diisopropylnicotinamide to give the coupled product in 62% yield .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-(phenylsulfonyl)-1H-indole consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The structure can be analyzed further using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用

Molecular Structure Analysis

The molecular structure of compounds similar to 5-methoxy-1-(phenylsulfonyl)-1H-indole has been a subject of study. Seetharaman and Rajan (1995) analyzed a compound with an indole ring system, noting the orientation of phenylsulfonyl groups and their spatial relation to the indole ring system (Seetharaman & Rajan, 1995). Understanding these molecular structures provides insights into the chemical properties and potential applications of such compounds.

Synthesis and Structural Analysis

Another aspect of research focuses on synthesizing and analyzing the structure of indole derivatives. For instance, Gribble et al. (2010) discussed the nucleophilic attack on electron-deficient indole, demonstrating the synthesis of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010). This research enhances our understanding of the reactivity of such compounds, which can be crucial for developing new synthetic methods and applications.

Potential Pharmacological Applications

5-methoxy-1-(phenylsulfonyl)-1H-indole derivatives have shown potential in pharmacology. For example, a study by Cole et al. (2005) demonstrated that certain indole derivatives have high affinity for the 5-HT6 receptor, indicating potential applications in neuropharmacology (Cole et al., 2005). This suggests that these compounds could be used in the development of drugs targeting specific neurological pathways.

Antimicrobial Activity

Leboho et al. (2009) synthesized a series of aryl substituted indoles, including 5-methoxyindole derivatives, and evaluated their antimicrobial activity. Some of these compounds displayed significant activity against Gram-positive microorganisms (Leboho et al., 2009). This highlights the potential of 5-methoxy-1-(phenylsulfonyl)-1H-indole derivatives in developing new antimicrobial agents.

Safety and Hazards

The safety data sheet for 5-Methoxy-1-(phenylsulfonyl)-1H-indole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Firefighters dealing with this compound are advised to wear self-contained breathing apparatus if necessary .

特性

IUPAC Name |

1-(benzenesulfonyl)-5-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-13-7-8-15-12(11-13)9-10-16(15)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGWFKSQVPRITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424274 | |

| Record name | 1-benzenesulfonyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-methoxy-1-(phenylsulfonyl)-1H-indole | |

CAS RN |

56995-12-1 | |

| Record name | 1-benzenesulfonyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

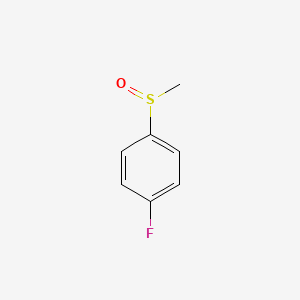

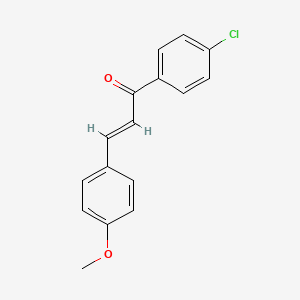

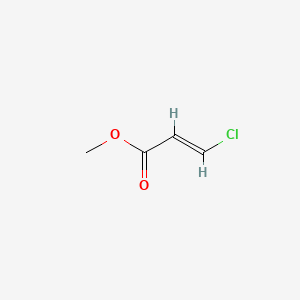

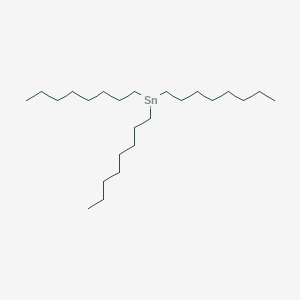

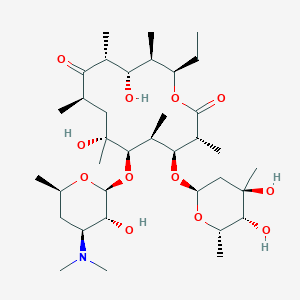

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。